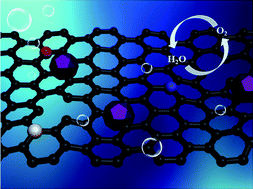Metal–organic framework-derived Co9S8 embedded in N, O and S-tridoped carbon nanomaterials as an efficient oxygen bifunctional electrocatalyst†
Journal of Materials Chemistry A Pub Date: 2019-02-28 DOI: 10.1039/C8TA12116H
Abstract
Designing tailor-made metal–organic frameworks (MOFs) to synthesize target nanomaterials with extraordinary electrochemical oxygen catalytic activity is highly desirable. Here, we rationally designed a 2D Co-MOF [Co(BDC)2(SPDP)2(DMF)(H2O)] (H2BDC = 1,4-benzenedicarboxylic acid, SPDP = 4,4′-(sulfonylbis(4,1-phenylene))dipyridine, DMF = N,N-dimethylformamide) as a single-source precursor through direct carbonization to afford an N, O and S-tridoped carbon matrix encapsulated with Co9S8 nanocomposites (Co9S8@TDC). By virtue of the intrinsic activity of Co9S8 nanoparticles (NPs) as well as the heteroatom-doped carbon shell, Co9S8@TDC possessed excellent electrocatalytic activities for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) in alkaline solutions. In particular, Co9S8@TDC-900 displayed an overpotential of 330 mV (vs. RHE) at current density of 10 mA cm−2 for OER and a half-wave potential of 0.78 V (vs. RHE) for ORR with the limiting current density of 5.45 mA cm−2, rivalling the performances of RuO2 and Pt/C. As the proof of concept, Co9S8@TDC-900 was employed as a bifunctional oxygen catalyst for a rechargeable Zn–air battery, exhibiting a considerable open-circuit voltage (1.50 V) and impressive long-term charge/discharge stability (45 h at 5 mA cm−2). The straightforward strategy provides a facile method for the further exploration of non-noble metal electrochemical oxygen reaction catalysts.


Recommended Literature
- [1] Coordination chemistry of a bis(benzimidazole) disulfide: eleven membered chelate ring in cobalt(ii), zinc(ii) and cadmium(ii) halide compounds; oxidative disulfide cleavage when coordinated to nickel(ii)†
- [2] Front cover
- [3] Transglycosylation of N-arylglycosylamines
- [4] Hierarchical NiO mesocrystals with tuneable high-energy facets for pseudocapacitive charge storage†
- [5] Precise and accurate boron and lithium isotopic determinations for small sample-size geological materials by MC-ICP-MS†
- [6] Evaluation of DNA–protein complex structures using the deep learning method†
- [7] Ultrasound-assisted deep eutectic solvent as green and efficient media for the extraction of flavonoids from Radix scutellariae
- [8] Vibrational autoionization of state-selective jet-cooled methanethiol (CH3SH) investigated with infrared + vacuum-ultraviolet photoionization†
- [9] Synthesis of fluorescent and water-soluble silicon nanoparticles with a high pH response and its application to pH measurement and gastric parietal cell imaging†
- [10] Manganese-catalysed hydroperoxidation of carbon–carbon double bonds using molecular oxygen present in air and hydroxylamine under ambient conditions†‡










